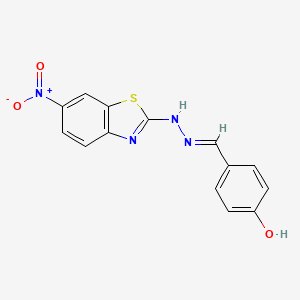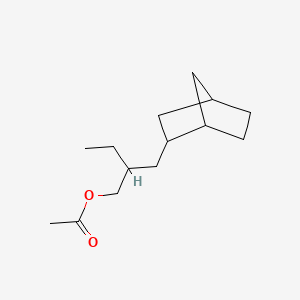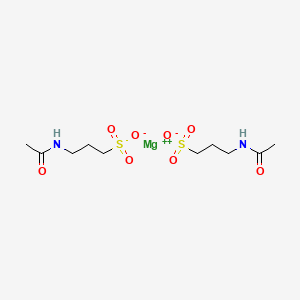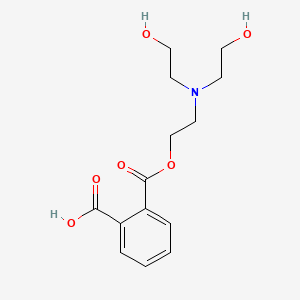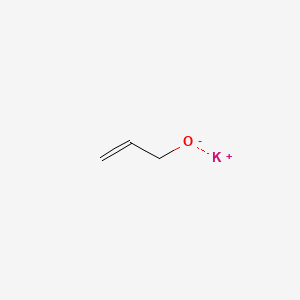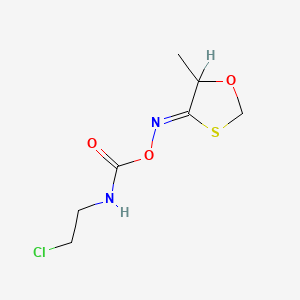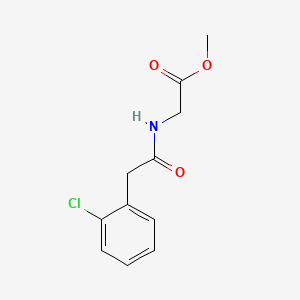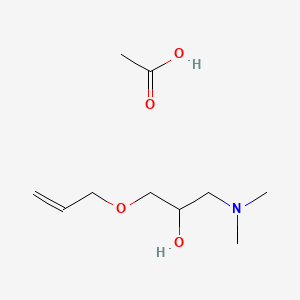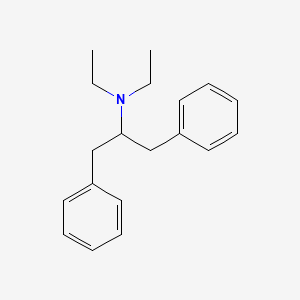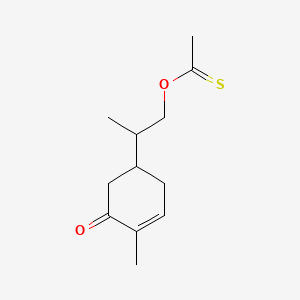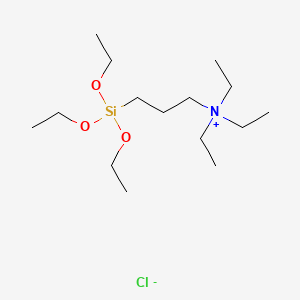
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride is an organosilicon compound widely used in various scientific and industrial applications. It is known for its ability to improve the interfacial bonding properties of materials, making it valuable in the production of coatings, adhesives, and sealants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-(triethoxysilyl)propyl)ammonium chloride typically involves the following steps :
Reaction of Ethanol with Iron Chloride: Ethanol reacts with iron chloride to form triethoxysilylpropionic acid iron.
Dehydration: The triethoxysilylpropionic acid iron is dehydrated to form triethoxysilylpropionic acid.
Reaction with Trimethylchlorosilane: The triethoxysilylpropionic acid reacts with trimethylchlorosilane to form a silicon-carbon bond.
Formation of Ammonium Salt: The resulting compound reacts with hydrogen chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves precise temperature control and the use of catalysts to accelerate the reactions .
Chemical Reactions Analysis
Types of Reactions
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Condensation: Often facilitated by acidic or basic catalysts to promote the formation of siloxane bonds.
Major Products
The major products formed from these reactions include silanol and siloxane compounds, which contribute to the enhanced mechanical properties and durability of the materials in which they are used .
Scientific Research Applications
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces to enhance biocompatibility and reduce microbial adhesion.
Medicine: Investigated for its potential in drug delivery systems and as a component in antimicrobial coatings.
Industry: Widely used in the production of coatings, adhesives, sealants, and as a surface modifier in various materials
Mechanism of Action
The mechanism by which Triethyl(3-(triethoxysilyl)propyl)ammonium chloride exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. These bonds enhance the interfacial bonding properties of materials, leading to improved mechanical strength and durability. The compound also interacts with microbial cell membranes, disrupting their integrity and providing antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(3-(triethoxysilyl)propyl)ammonium chloride
- Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride
Uniqueness
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride is unique due to its specific combination of triethoxysilyl and ammonium groups, which provide both excellent adhesion properties and antimicrobial activity. This dual functionality makes it particularly valuable in applications requiring both mechanical strength and microbial resistance .
Properties
CAS No. |
84901-28-0 |
|---|---|
Molecular Formula |
C15H36ClNO3Si |
Molecular Weight |
341.99 g/mol |
IUPAC Name |
triethyl(3-triethoxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C15H36NO3Si.ClH/c1-7-16(8-2,9-3)14-13-15-20(17-10-4,18-11-5)19-12-6;/h7-15H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
QKWRITOXHWTBFJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCC[Si](OCC)(OCC)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


